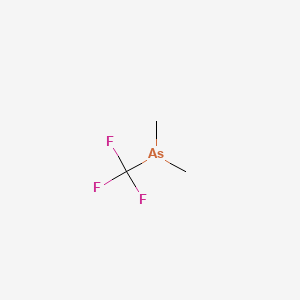
Arsine, dimethyl(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for being one of the most potent lung irritants and was developed by the United States military chemical weapon research program . This compound is characterized by its high toxicity and volatility, making it a significant subject of study in various fields of science and industry.
Preparation Methods
The synthesis of dimethyl(trifluoromethylthio)arsine typically involves the reaction of arsenic halides with alkanethiols or alkanethiolates . One common method includes the reaction of arsenic trichloride with trifluoromethylthiolate anion under controlled conditions. Industrial production methods are not widely documented due to the compound’s high toxicity and specialized use.
Chemical Reactions Analysis
Dimethyl(trifluoromethylthio)arsine undergoes various chemical reactions, including:
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions with suitable reducing agents.
Scientific Research Applications
Dimethyl(trifluoromethylthio)arsine has several applications in scientific research, including:
Mechanism of Action
The mechanism by which dimethyl(trifluoromethylthio)arsine exerts its effects involves its interaction with biological molecules in the lungs, leading to severe irritation and damage. The compound is believed to disrupt cellular processes by binding to thiol groups in proteins, leading to cellular dysfunction and toxicity .
Comparison with Similar Compounds
Dimethyl(trifluoromethylthio)arsine can be compared to other arsenical compounds such as:
Cacodyl: Another organoarsenic compound known for its toxicity and use in chemical research.
Lewisite: A chemical warfare agent with similar toxicological properties.
Methyldichloroarsine: Another arsenical compound used in chemical warfare.
Dimethyl(trifluoromethylthio)arsine is unique due to its trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other arsenical compounds.
Properties
CAS No. |
421-31-8 |
|---|---|
Molecular Formula |
C3H6AsF3 |
Molecular Weight |
174.00 g/mol |
IUPAC Name |
dimethyl(trifluoromethyl)arsane |
InChI |
InChI=1S/C3H6AsF3/c1-4(2)3(5,6)7/h1-2H3 |
InChI Key |
WKWIPGTUOLQMHC-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5S,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-17-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13418676.png)
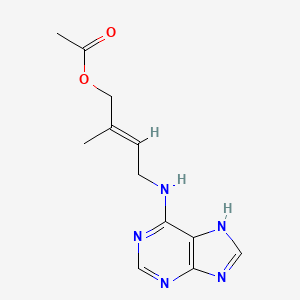
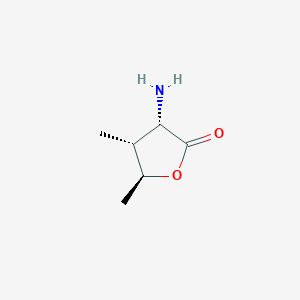
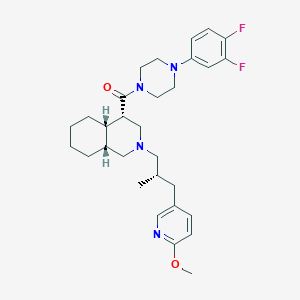
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)

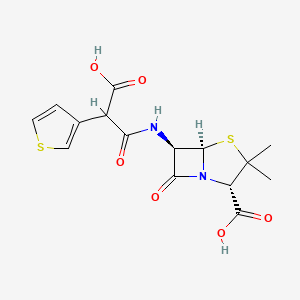

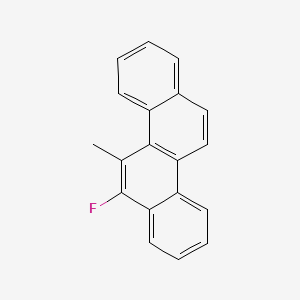
![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)

